molecular formula C12H16O2S B1320121 6-Phenylsulfanylhexanoic acid CAS No. 325698-86-0

6-Phenylsulfanylhexanoic acid

Cat. No.: B1320121
CAS No.: 325698-86-0
M. Wt: 224.32 g/mol
InChI Key: LPAASVMIRJIDQI-UHFFFAOYSA-N
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Description

6-Phenylsulfanylhexanoic acid is an organic compound characterized by a hexanoic acid backbone with a phenylsulfanyl group attached to the sixth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylsulfanylhexanoic acid typically involves the introduction of a phenylsulfanyl group to a hexanoic acid derivative. One common method is the nucleophilic substitution reaction where a hexanoic acid derivative, such as 6-bromohexanoic acid, reacts with thiophenol under basic conditions to form this compound. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Phenylsulfanylhexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Phenylsulfanylhexanoic acid involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenylsulfanylhexanoic acid is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature can influence its interactions with biological targets and its behavior in chemical reactions, making it a valuable compound for various applications.

Properties

IUPAC Name

6-phenylsulfanylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c13-12(14)9-5-2-6-10-15-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAASVMIRJIDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597896
Record name 6-(Phenylsulfanyl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325698-86-0
Record name 6-(Phenylsulfanyl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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